

# An In-depth Technical Guide to 3-Bromophenol: Properties and Synthetic Applications

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Compound of Interest		
Compound Name:	3-Bromophenol	
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This guide provides essential information on the molecular properties of **3-Bromophenol** and a detailed experimental protocol for a common synthetic transformation, the Williamson ether synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## **Core Molecular Data**

**3-Bromophenol**, a substituted aromatic compound, serves as a versatile intermediate in organic synthesis. Its fundamental molecular properties are summarized below.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrO	[1][2][3][4]
Molecular Weight	173.01 g/mol	[1][4][5]
Alternate Formula	BrC <sub>6</sub> H <sub>4</sub> OH	[5]
CAS Number	591-20-8	[2][3][5]

## Synthetic Protocol: Williamson Ether Synthesis of 3-Bromophenol Derivatives

The Williamson ether synthesis is a robust and widely used method for preparing ethers. This protocol details the synthesis of an n-pentyl ether derivative of **3-Bromophenol**, illustrating a

## Foundational & Exploratory





typical application of this reaction.

Reaction Principle: The synthesis proceeds via a bimolecular nucleophilic substitution (SN2)
mechanism. Initially, the phenolic proton of 3-Bromophenol is abstracted by a base to form the
more nucleophilic phenoxide ion. This ion then attacks the primary alkyl halide, displacing the
halide to form the ether product.
Experimental Protocol:

#### • 3-Bromophenol

Materials:

- Dimethylformamide (DMF)
- Potassium carbonate (K₂CO₃)
- 1-Bromopentane
- · Diethyl ether
- Water
- Brine
- Magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel

#### Procedure:

- In a reaction vessel, dissolve 5.0 g of **3-Bromophenol** in 60 mL of dimethylformamide.
- To this solution, add 6.0 g of potassium carbonate, which acts as the base.
- Add 4.3 mL of 1-bromopentane to the mixture.
- Heat the reaction mixture to 60°C for 6 hours.

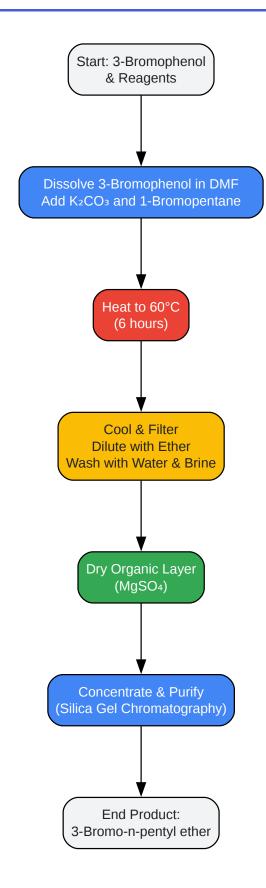


- After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- Dilute the filtrate with diethyl ether and wash sequentially with water and brine to remove residual DMF and other water-soluble impurities.
- Dry the organic layer over anhydrous magnesium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude product as an oil.
- Purify the crude oil by column chromatography over silica gel, eluting with a 3:2 hexane:ether mixture to yield the pure 3-bromo-n-pentyl ether.[1]

## **Experimental Workflow Diagram**

The following diagram illustrates the key steps in the Williamson ether synthesis of a **3-Bromophenol** derivative.





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Caption: Workflow for the Williamson Ether Synthesis of a **3-Bromophenol** derivative.



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